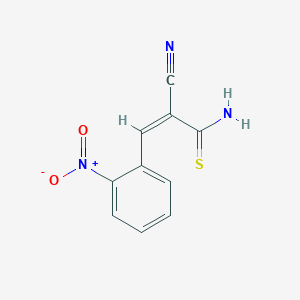
ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate involves complex organic reactions. For instance, the synthesis and structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate were determined by single-crystal X-ray crystallography, indicating the complexity and precision required in synthesizing such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Molecular Structure Analysis
The molecular structure of related chromene compounds is often determined using X-ray crystallography. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was analyzed, revealing significant details about the spatial arrangement of atoms and the interactions within the molecule (Jyothi et al., 2017).
Chemical Reactions and Properties
Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate and similar compounds undergo various chemical reactions, including cycloadditions and condensations, which are crucial for modifying the compound for specific applications. For instance, the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate have been explored, demonstrating the chemical reactivity of chromene derivatives (Wang, Yu, Zheng, & Shi, 2012).
Applications De Recherche Scientifique
Polyurethane Synthesis and Characterization Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate has been implicated in the synthesis and characterization of novel polyurethanes. A study demonstrated the synthesis of polyurethanes with pendant hydroxyl groups from a monomer derived from glycerol carbonate and phenyl chloroformate, showcasing amorphous materials with primary and secondary hydroxyl groups. The glass transition temperature of these polyurethanes decreases with an increasing number of methylene groups between urethane groups, highlighting its versatility in material science applications (Ubaghs, Fricke, Keul, & Höcker, 2004).
Novel Chromone-Pyrimidine Derivatives Research into novel chromone-pyrimidine coupled derivatives has explored the synthesis facilitated by ionic liquids, showcasing an environmentally friendly, rapid, and convenient method. This synthesis has led to compounds evaluated for their in vitro antifungal and antibacterial activity. Among these, certain compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs, with further studies indicating non-toxic nature through cytotoxicity assays and in vivo acute oral toxicity studies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Functionalization of Lignins and Tannins The functionalization of lignins and condensed tannins using cyclic carbonates presents a safe and versatile method for enhancing the material properties of these natural polymers. Research demonstrates that cyclic carbonates, including ethylene carbonate, can fully convert phenolic hydroxyl groups in lignins and tannins into functional derivatives, offering enhanced thermal stability and reduced glass transition temperatures. This method is highlighted as a safer alternative to traditional organohalides or epoxides for functional group introduction, broadening the application scope of lignins and tannins in material science (Duval & Avérous, 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-22-19(21)25-14-7-8-15-16(10-14)23-11-17(18(15)20)24-13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZNPWMYQJUTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)
![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)
![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)